molecular formula C16H19BrClN3O2 B2580640 2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1197521-58-6

2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2580640
CAS No.: 1197521-58-6
M. Wt: 400.7
InChI Key: SRVAANARKSIGNK-UHFFFAOYSA-N
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Description

2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, chlorine, ethoxy, and cyano functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting with the preparation of the core phenylamine structure. The introduction of bromine and chlorine atoms is usually achieved through halogenation reactions, while the ethoxy group is added via an etherification process. The final step involves the formation of the acetamide linkage through an amidation reaction with the cyanocyclopentyl group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale halogenation and etherification processes, followed by amidation. These steps would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromo-5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide
  • 2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide

Uniqueness

2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-bromo-5-chloro-2-ethoxyanilino)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrClN3O2/c1-2-23-15-12(17)7-11(18)8-13(15)20-9-14(22)21-16(10-19)5-3-4-6-16/h7-8,20H,2-6,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVAANARKSIGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Cl)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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